Lipophilicity Modulation: XLogP3 Shift of +0.3 vs. Non-Fluorinated 2,5-Dimethylaniline
3-Fluoro-2,5-dimethylaniline exhibits a computed XLogP3-AA value of 2.1, compared to 1.8 for the direct non-fluorinated analog 2,5-dimethylaniline [1][2]. This represents a logP increase of +0.3 units attributable solely to the introduction of the fluorine atom at the 3-position. The reference compound 3-fluoroaniline (lacking the two methyl groups) has a substantially lower XLogP3 of 1.3, demonstrating that the combined fluorine-methyl substitution pattern in the target compound yields a lipophilicity profile distinct from either mono-substituted analog [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 2,5-Dimethylaniline: XLogP3 = 1.8; 3-Fluoroaniline: XLogP3 = 1.3; 4-Fluoro-2,5-dimethylaniline: XLogP3 = 2.1 |
| Quantified Difference | Δ = +0.3 vs. 2,5-dimethylaniline; Δ = +0.8 vs. 3-fluoroaniline; Δ = 0.0 vs. 4-fluoro positional isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18). Values are computational predictions validated against experimental logP datasets. |
Why This Matters
This increased lipophilicity can directly influence membrane permeability and oral bioavailability in drug candidates, making 3-fluoro-2,5-dimethylaniline a preferred building block when enhanced logP is desired without adding excessive molecular weight.
- [1] PubChem. Compound Summary for CID 55289526, 3-Fluoro-2,5-dimethylaniline. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] PubChem. Compound Summary for CID 7259, 2,5-Dimethylaniline. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [3] PubChem. Compound Summary for CID 9742, 3-Fluoroaniline. National Center for Biotechnology Information. Retrieved May 2026. View Source
